2-Chloro-3-(4-methoxyphenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

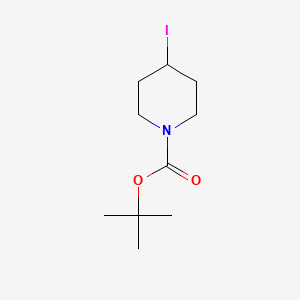

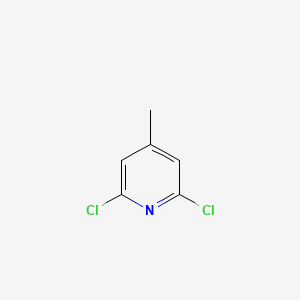

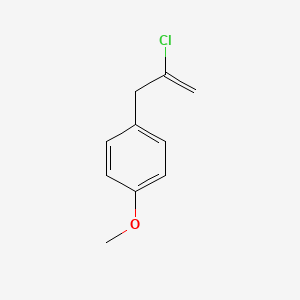

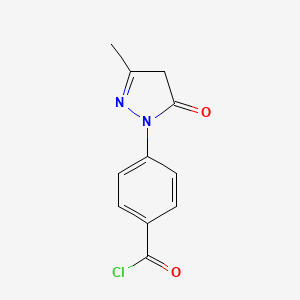

The compound “2-Chloro-3-(4-methoxyphenyl)-1-propene” is an organic compound containing a propene group attached to a methoxyphenyl group with a chlorine atom. The methoxyphenyl group consists of a phenyl ring (a variant of benzene) with a methoxy group (-OCH3) attached. This suggests that the compound could have properties similar to other aromatic compounds, which are often stable and used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the propene group suggests that it could participate in reactions typical of alkenes, such as addition reactions . The methoxyphenyl group could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the methoxy group could increase the compound’s solubility in polar solvents .Scientific Research Applications

Comprehensive Analysis of 2-Chloro-3-(4-methoxyphenyl)-1-propene Applications

The compound 2-Chloro-3-(4-methoxyphenyl)-1-propene is a versatile chemical with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Synthesis of Heterocyclic Compounds: Heterocyclic chemistry is a central part of organic chemistry and materials science because of the high degree of structural diversity and its relevance to pharmaceutical development. The compound can serve as a precursor for the synthesis of various heterocyclic compounds that have significant therapeutic potential. It can be used to introduce the methoxyphenyl moiety into larger, more complex structures, which is a common feature in many pharmaceuticals .

Development of Anti-inflammatory Agents: The methoxyphenyl group of 2-Chloro-3-(4-methoxyphenyl)-1-propene is known to be beneficial in the development of anti-inflammatory agents. By incorporating this moiety into drug frameworks, researchers can enhance the anti-inflammatory properties of new or existing pharmaceuticals .

Anticancer Research: In the field of anticancer research, the introduction of chloro and methoxyphenyl groups has been shown to improve the efficacy of certain drugs. The compound can be utilized to synthesize novel molecules that target specific pathways involved in cancer progression .

Antimicrobial Activity: The structural features of 2-Chloro-3-(4-methoxyphenyl)-1-propene make it a candidate for the synthesis of compounds with antimicrobial properties. Its application in creating new antimicrobial agents can help in the fight against resistant strains of bacteria and other pathogens .

Material Science: In material science, this compound can be used to modify the surface properties of materials, such as polymers, to enhance their interaction with biological systems. This is particularly useful in the development of biocompatible materials for medical implants or drug delivery systems .

Organic Synthesis Methodology: 2-Chloro-3-(4-methoxyphenyl)-1-propene can be used in organic synthesis methodologies as a building block for the construction of complex organic molecules. Its reactivity allows for various transformations that can lead to the formation of diverse organic structures, which are valuable in both research and industrial applications .

Kinase Inhibition: Kinases are enzymes that play a crucial role in the regulation of various cellular processes. Compounds derived from 2-Chloro-3-(4-methoxyphenyl)-1-propene can be designed to inhibit specific kinases, which is a promising strategy for the treatment of diseases such as cancer and inflammatory disorders .

Enzyme Modulation: Finally, this compound can be used to modulate the activity of certain enzymes. By altering enzyme function, researchers can influence metabolic pathways and potentially treat a variety of metabolic disorders .

properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQALXPMEXDREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448756 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(4-methoxyphenyl)-1-propene | |

CAS RN |

91284-04-7 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)